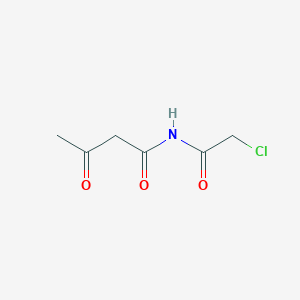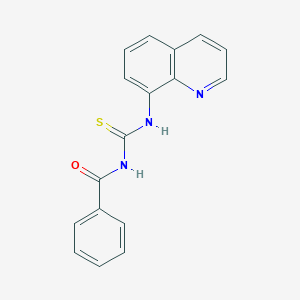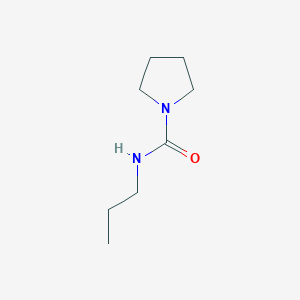
N-propylpyrrolidine-1-carboxamide
Overview
Description
N-propylpyrrolidine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It is a derivative of vigabatrin, a clinically approved drug used for the treatment of epilepsy. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-propylpyrrolidine-1-carboxamide, focusing on six unique fields:
Pharmaceutical Development
N-propylpyrrolidine-1-carboxamide: is extensively used in drug discovery and development. Its unique structure allows it to act as a versatile scaffold for the synthesis of novel biologically active compounds. Researchers have explored its potential in creating drugs targeting various diseases, including neurological disorders and cancer . The compound’s ability to interact with different biological targets makes it a valuable tool in medicinal chemistry.
Catalysis
In the field of catalysis, N-propylpyrrolidine-1-carboxamide serves as a ligand in the formation of metal complexes. These complexes are used as catalysts in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions . The compound’s ability to stabilize metal centers and facilitate catalytic cycles enhances the efficiency and selectivity of these reactions.
Material Science
N-propylpyrrolidine-1-carboxamide: is also utilized in material science for the synthesis of advanced materials. Its incorporation into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials. Additionally, it is used in the development of functionalized surfaces and coatings, contributing to advancements in nanotechnology and surface engineering.
Biological Research
In biological research, N-propylpyrrolidine-1-carboxamide is employed as a probe to study various biochemical processes. Its ability to modulate enzyme activity and protein interactions makes it a useful tool for investigating cellular mechanisms and pathways. Researchers use this compound to elucidate the roles of specific proteins in disease progression and to identify potential therapeutic targets .
Analytical Chemistry
Analytical chemists utilize N-propylpyrrolidine-1-carboxamide in the development of analytical methods for detecting and quantifying various substances. Its application in chromatography and mass spectrometry enhances the sensitivity and accuracy of these techniques. The compound’s unique chemical properties allow for the selective detection of specific analytes in complex mixtures .
Environmental Science
In environmental science, N-propylpyrrolidine-1-carboxamide is used in the study of pollutant degradation and remediation processes. Its role in the development of catalysts and adsorbents for environmental cleanup is significant. Researchers investigate its potential to break down harmful chemicals and to remove contaminants from water and soil, contributing to sustainable environmental practices.
Mechanism of Action
Target of Action
N-Propylpyrrolidine-1-carboxamide is a pyrrolidine derivative . Pyrrolidine derivatives have been shown to interact with a variety of targets, including voltage-gated ion channels, GABA-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission . .
Mode of Action
Pyrrolidine derivatives are known to modulate the activity of their targets, leading to changes in neuronal excitation and inhibition . This modulation can affect the balance between neuronal excitation and inhibition, potentially influencing various physiological processes.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence several biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air pollution, radiation, noise, land use patterns, work environment, and climate change can affect the pharmacokinetics and pharmacodynamics of a compound . .
properties
IUPAC Name |
N-propylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDWWRKOUCSKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylpyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




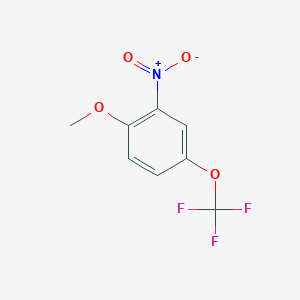


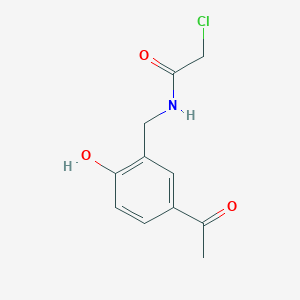

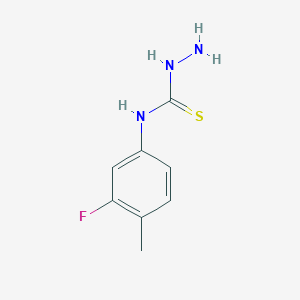
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

